molecular formula C20H27NO7 B2741144 N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide CAS No. 1093407-99-8

N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B2741144
CAS No.: 1093407-99-8
M. Wt: 393.436
InChI Key: WXXCWELNNOIETM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a structurally complex carboxamide derivative featuring a tricyclic core with five oxygen atoms (pentaoxatricyclo system) and methyl substituents. The compound is derived from its parent carboxylic acid, (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid (CAS: 25253-46-7), by substituting the carboxylic acid group with an N-(4-ethoxyphenyl)amide moiety .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO7/c1-6-23-12-9-7-11(8-10-12)21-17(22)15-13-14(26-19(2,3)25-13)16-18(24-15)28-20(4,5)27-16/h7-10,13-16,18H,6H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXCWELNNOIETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide typically involves multiple steps. The initial step often includes the formation of the dioxolo rings, followed by the introduction of the ethoxyphenyl group and the carboxamide functionality. The reaction conditions may vary, but common reagents include ethyl ether, phenyl derivatives, and carboxylic acid derivatives. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Parent Carboxylic Acid Derivative

The parent carboxylic acid (C12H18O7) shares the same tricyclic framework but lacks the 4-ethoxyphenylamide group. The absence of this substituent reduces its molecular weight (278.27 g/mol vs. ~437.46 g/mol for the carboxamide) and alters its polarity, making the parent compound more hydrophilic .

Dimethyl Ester Analogues

describes dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0<sup>2,7</sup>]undeca-2,4,6,9-tetraene-9,10-dicarboxylate (C28H24O5), which features a tricyclic system with a single oxygen atom (oxatricyclo) and ester groups. Key differences include:

  • Core Structure : The target compound’s pentaoxatricyclo system introduces greater ring strain and electron density compared to the oxatricyclo core in the dimethyl ester.
  • Substituents: The carboxamide’s 4-ethoxyphenyl group vs.
  • Conformation : Both compounds exhibit envelope conformations in their 5-membered rings, but the pentaoxa system may enhance rigidity due to oxygen-mediated hydrogen bonding .
Table 1: Structural Comparison of Tricyclic Derivatives
Feature Target Carboxamide Parent Carboxylic Acid Dimethyl Ester
Core Pentaoxatricyclo[7.3.0.02,6] Pentaoxatricyclo[7.3.0.02,6] Oxatricyclo[6.2.1.02,7]
Functional Group 4-Ethoxyphenylamide Carboxylic Acid Methyl Ester
Molecular Weight (g/mol) ~437.46 278.27 440.49
Key Substituents 4-Ethoxyphenyl, 4× Methyl 4× Methyl 2× 4-Methylphenyl

Spectroscopic and Analytical Comparisons

NMR Analysis

highlights the use of NMR to compare structurally related compounds. For the target carboxamide:

  • Region A (positions 39–44) : Expected chemical shift deviations due to the 4-ethoxyphenyl group, which introduces electron-donating effects compared to simpler substituents.
  • Region B (positions 29–36) : Similarities in chemical shifts to the parent acid would confirm retention of the tricyclic core, while differences would reflect the amide’s electronic effects .
Mass Spectrometry (MS/MS) and Molecular Networking

Molecular networking () clusters compounds based on MS/MS fragmentation patterns (cosine scores). The target compound’s fragmentation would differ from its parent acid due to the amide bond cleavage (~60–80 Da loss for CONH-Ph group). A high cosine score with ester derivatives (e.g., ) would suggest shared tricyclic fragmentation pathways .

Table 2: Key Spectroscopic Differences
Parameter Target Carboxamide Parent Carboxylic Acid Dimethyl Ester
1H NMR (ppm) δ 1.2–1.5 (4× CH3), δ 6.8–7.2 (Ar) δ 1.2–1.5 (4× CH3), δ 12.1 (–COOH) δ 1.2–1.5 (CH3), δ 3.7 (–OCH3)
MS/MS Fragmentation Loss of 4-ethoxyphenylamide Decarboxylation (–CO2) Ester cleavage (–COOCH3)

Biological Activity

N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C22H25NO6
  • Molecular Weight : 399.4 g/mol
  • IUPAC Name : 4,4,11,11-tetramethyl-N-(4-ethoxyphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that create the tricyclic structure and functionalize it with the ethoxyphenyl group. Common reagents include xylene and palladium acetate under controlled conditions to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to cellular receptors influencing signaling pathways.
  • Cellular Modulation : It has been shown to modulate cellular responses through various pathways including apoptosis and cell proliferation .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Inhibition of cell cycle progression
A549 (Lung)25Modulation of ROS levels

These results indicate that the compound could be a potential candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to anticancer properties, preliminary tests suggest that this compound possesses antimicrobial activity against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains .

Case Studies

  • Cancer Therapeutics : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound on tumor xenografts in mice models and found a significant reduction in tumor size compared to control groups .
  • Antimicrobial Applications : Research conducted at a leading microbiology lab tested the compound against clinical isolates of resistant bacteria and reported promising results in inhibiting their growth .

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